Methyl (R)-3-(1-hydroxyethyl)benzoate
CAS No.:
Cat. No.: VC18199494
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O3 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | methyl 3-[(1R)-1-hydroxyethyl]benzoate |
| Standard InChI | InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 |
| Standard InChI Key | NYOJUUILPLWPHN-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC=C1)C(=O)OC)O |
| Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)OC)O |
Introduction
Biological Activity
While specific biological activity data for Methyl (R)-3-(1-hydroxyethyl)benzoate are scarce, compounds with similar structures often exhibit enzyme interaction capabilities, influencing metabolic pathways and signal transduction processes. For instance, related compounds like methyl 4-[(1R)-1-hydroxyethyl]benzoate have shown potential in interacting with enzymes and modulating their activities.
Comparison with Similar Compounds
-
Methyl 4-[(1R)-1-hydroxyethyl]benzoate: This compound has been studied for its potential biological activities, including enzyme interactions and metabolic regulation.
-
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate: Known for its biological activity in enzyme interactions and metabolic pathways, this compound is used in pharmacology and biochemistry research.
Data Tables
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Methyl (R)-3-(1-hydroxyethyl)benzoate | C10H12O3 | Not specified | Potential enzyme interaction |
| Methyl 4-[(1R)-1-hydroxyethyl]benzoate | C11H14O3 | Approximately 180.20 g/mol | Enzyme interaction, metabolic regulation |
| Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate | C11H15NO3 | Approximately 231.68 g/mol | Enzyme interactions, metabolic pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume